6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine
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Overview
Description
6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine is a chemical compound with the molecular formula C12H11N5S. It is used in scientific research due to its unique properties and structure. This compound is of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-methylbenzenethiol with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in acetic acid, leading to the formation of sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the purine ring’s chlorine atoms are replaced by other nucleophiles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of corresponding amines.
Scientific Research Applications
6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine can be compared with similar compounds such as:
5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound also contains a 4-methylphenyl group and undergoes similar oxidation reactions.
4-methyl-N-[(4-methylphenyl)sulfanyl]benzaldehyde: Another compound with a 4-methylphenyl group, used in different synthetic applications.
These comparisons highlight the unique properties of this compound, particularly its purine core, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanyl-7H-purin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-7-2-4-8(5-3-7)18-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H3,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDOKOPAXEOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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